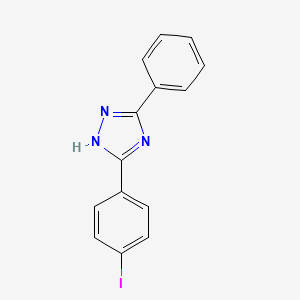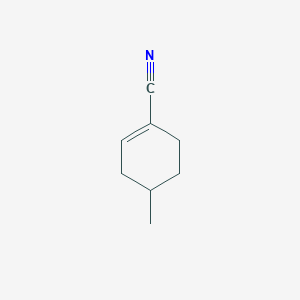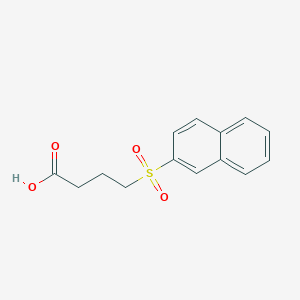
4-(Naphthalen-2-ylsulfonyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Naphthalen-2-ylsulfonylbutanoic acid is a chemical compound characterized by its naphthalene ring structure attached to a butanoic acid moiety via a sulfonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-naphthalen-2-ylsulfonylbutanoic acid typically involves the sulfonylation of naphthalene derivatives. One common method is the reaction of 2-naphthol with chlorosulfonic acid followed by esterification with butanoic acid. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-naphthalen-2-ylsulfonylbutanoic acid may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Naphthalen-2-ylsulfonylbutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-Naphthalen-2-ylsulfonylbutanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-naphthalen-2-ylsulfonylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Naphthalen-2-ylsulfonylbutanoic acid can be compared to other similar compounds, such as:
4-(Naphthalen-2-yl)butanoic acid: Similar structure but lacks the sulfonyl group.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group but lacks the butanoic acid moiety.
Butanoic acid derivatives: Various butanoic acid derivatives with different substituents.
The uniqueness of 4-naphthalen-2-ylsulfonylbutanoic acid lies in its combination of the naphthalene ring and the sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H14O4S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-naphthalen-2-ylsulfonylbutanoic acid |
InChI |
InChI=1S/C14H14O4S/c15-14(16)6-3-9-19(17,18)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,15,16) |
InChI Key |
ODALQWXCSZVNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
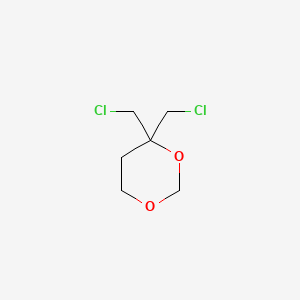


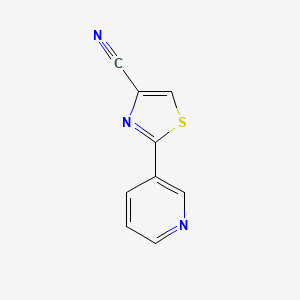

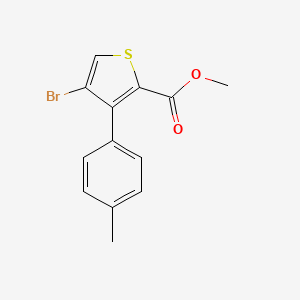

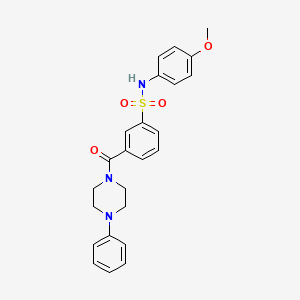
![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)

